

# physical and chemical properties of 7-Isocarapanaubine

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## Compound of Interest

Compound Name: 7-Isocarapanaubine

Cat. No.: B170766

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## An In-Depth Technical Guide to 7-Isocarapanaubine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**7-Isocarapanaubine** is a complex indole alkaloid with the molecular formula  $C_{23}H_{28}N_2O_6$ .<sup>[1]</sup> As a member of the expansive family of monoterpene indole alkaloids, it possesses a unique spiro-oxindole scaffold, which has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **7-Isocarapanaubine**, alongside available experimental data. While specific biological activities and mechanisms of action for this particular compound are not yet extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its therapeutic potential.

### Chemical and Physical Properties

**7-Isocarapanaubine** is a white to off-white powder.<sup>[2]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub>	[1]
Molecular Weight	428.5 g/mol	[1]
IUPAC Name	methyl (1S,4aS,5aS,6S,10aS)-5',6'- dimethoxy-1-methyl-2'- oxospiro[1,4a,5,5a,7,8,10,10a- octahydropyrano[3,4- f]indolizine-6,3'-1H-indole]-4- carboxylate	[1]
CAS Number	17391-09-2	[1][2]
Physical Description	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Melting Point	Data not available	
Boiling Point	Data not available	

## Spectroscopic Data

The structural elucidation of **7-Isocarapanaubine** relies on various spectroscopic techniques. While detailed spectral data with peak assignments are not readily available in the public domain, the compound is typically identified and characterized using the following methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR are crucial for determining the complex carbon-hydrogen framework of the molecule. Links to experimental NMR spectra can be found in databases such as the Human Metabolome Database (HMDB).
- Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of **7-Isocarapanaubine**, confirming its elemental composition.[3]

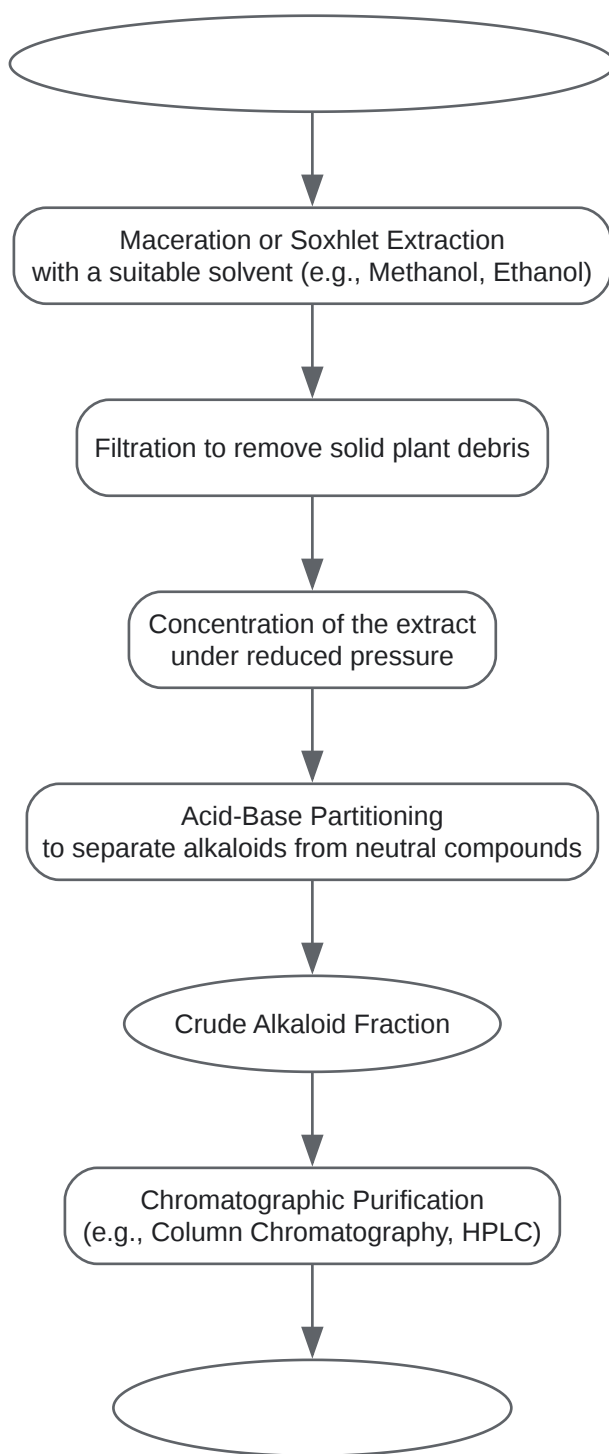
## Experimental Protocols

### General Analytical Methods

The purity and identity of **7-Isocarapanaubine** are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), along with Mass Spectrometry and NMR.[2]

### Isolation and Purification

While a specific, detailed protocol for the isolation of **7-Isocarapanaubine** is not available in the reviewed literature, it is known to be a natural product found in plants of the Apocynaceae family, particularly within the genera Rauvolfia, Aspidosperma, and Cabucala.[4] A general workflow for the isolation of alkaloids from plant material is presented below. This should be considered a representative methodology that would be adapted and optimized for the specific plant source and target compound.



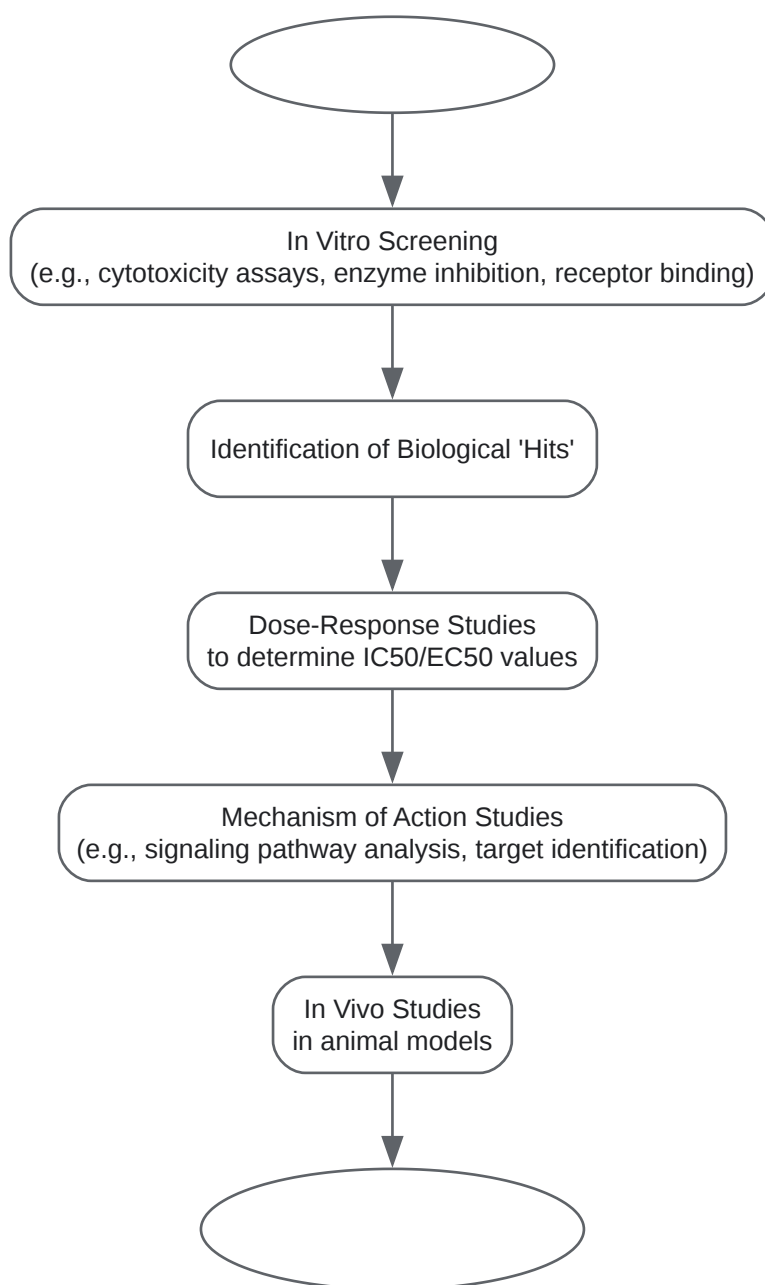
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**Fig. 1:** General workflow for alkaloid isolation.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, or the signaling pathways directly modulated by **7-Isocarapanaubine** in the public scientific literature. The complex structure of this alkaloid, however, suggests potential for a range of pharmacological effects, as is common for other members of the indole alkaloid family.

Given the absence of specific data for **7-Isocarapanaubine**, a logical relationship for initiating a research program to investigate its biological activity is proposed below.



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**Fig. 2:** Proposed workflow for biological activity screening.

## Conclusion

**7-Isocarapanaubine** is a structurally intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available physicochemical data. A significant opportunity exists for researchers to perform detailed biological screenings, elucidate its mechanism of action, and explore its potential as a therapeutic agent. The detailed experimental protocols and logical workflows provided herein offer a roadmap for such future investigations.

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## References

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